(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two hydroxyl groups at positions 2 and 4, and a trifluorophenyl group at position 5 on the pyrimidine ring. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trifluorobenzaldehyde with urea in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives with ketone or aldehyde functional groups.
- Reduced dihydropyrimidine derivatives.
- Substituted pyrimidine derivatives with various functional groups replacing the trifluorophenyl group.
Scientific Research Applications
(2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The hydroxyl groups may participate in hydrogen bonding, further stabilizing the interaction with the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxy-5-phenylpyrimidine: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.
2,4-Dihydroxy-5-(2,4-difluorophenyl)pyrimidine: Contains two fluorine atoms instead of three, leading to variations in its chemical behavior.
2,4-Dihydroxy-5-(2,4,6-trichlorophenyl)pyrimidine:
Uniqueness
The presence of the trifluorophenyl group in (2,4)-Dihydroxy-5-(2,4,6-trifluorophenyl)pyrimidine imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-(2,4,6-trifluorophenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-4-1-6(12)8(7(13)2-4)5-3-14-10(17)15-9(5)16/h1-3H,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGFGJRSOAHBJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CNC(=O)NC2=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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